Cas no 2413846-99-6 (9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid)

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid structure
2413846-99-6 structure
商品名:9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid
CAS番号:2413846-99-6
MF:C22H22F4N2O4
メガワット:454.414700031281
CID:5996452
PubChem ID:146050235

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid
    • EN300-7563263
    • rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate; trifluoroacetic acid
    • 2413846-99-6
    • インチ: 1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1
    • InChIKey: KOFYRCDOTYBYBN-LMRHVHIWSA-N
    • ほほえんだ: F[C@@H]1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C[C@@H](C1)N.FC(C(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 454.15156984g/mol
  • どういたいしつりょう: 454.15156984g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 32
  • 回転可能化学結合数: 3
  • 複雑さ: 550
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7563263-10.0g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
10g
$12844.0 2023-05-29
Enamine
EN300-7563263-1.0g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
1g
$2987.0 2023-05-29
Enamine
EN300-7563263-2.5g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
2.5g
$5854.0 2023-05-29
1PlusChem
1P0288T5-10g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
10g
$15937.00 2023-12-18
Aaron
AR02891H-10g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
10g
$17686.00 2023-12-15
Aaron
AR02891H-50mg
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
50mg
$1114.00 2023-12-15
1PlusChem
1P0288T5-1g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
1g
$3754.00 2023-12-18
Aaron
AR02891H-100mg
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
100mg
$1449.00 2023-12-15
Enamine
EN300-7563263-5.0g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
5g
$8660.0 2023-05-29
Enamine
EN300-7563263-0.05g
rac-(9H-fluoren-9-yl)methyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, trifluoroacetic acid, cis
2413846-99-6 95%
0.05g
$792.0 2023-05-29

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid 関連文献

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acidに関する追加情報

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate; 2,2,2-trifluoroacetic acid

The compound with CAS No. 2413846-99-6, commonly referred to as 9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate; 2,2,2-trifluoroacetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its complex structure, which incorporates a fluorenylmethyl group and a trifluoroacetic acid moiety, making it a valuable tool in the development of advanced chemical libraries and bioactive molecules.

Recent studies have highlighted the potential of this compound in the design of small molecule inhibitors targeting key enzymes involved in various pathological processes. The fluorenylmethyl group has been shown to enhance the stability and bioavailability of the molecule, while the trifluoroacetic acid moiety contributes to its ability to modulate enzyme activity through precise stereochemical interactions. These findings underscore the importance of this compound in drug discovery efforts, particularly in the context of precision medicine.

One of the most compelling aspects of this compound is its role in the synthesis of peptide-based therapeutics. The presence of an amino group at the 3-position of the piperidine ring allows for versatile functionalization, enabling researchers to explore a wide range of chemical modifications. This flexibility has led to its application in the development of antibiotic agents, where it serves as a scaffold for constructing novel peptide structures with enhanced antimicrobial properties.

In addition to its therapeutic applications, this compound has also been utilized as a key intermediate in the synthesis of fluorinated heterocycles, which are critical components in modern pharmaceuticals. The integration of fluorine atoms into organic molecules has been shown to significantly impact their pharmacokinetic profiles, often improving both solubility and metabolic stability. This makes the compound an invaluable asset in the construction of next-generation drugs targeting conditions such as cancer, neurodegenerative diseases, and infectious disorders.

From a synthetic perspective, the preparation of this compound involves a series of intricate reactions that highlight the ingenuity of modern organic chemistry. The use of asymmetric catalysis techniques has enabled researchers to achieve high enantioselectivity during its synthesis, ensuring that the final product retains its desired stereochemical integrity. This level of control over molecular architecture is essential for producing compounds with predictable and consistent biological activity.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the molecular interactions governed by this compound. By employing advanced molecular modeling tools, scientists have been able to predict how this compound interacts with target proteins at an atomic level. These insights have paved the way for rational drug design strategies that prioritize both efficacy and safety.

In conclusion, CAS No. 2413846-99-6 represents a cutting-edge chemical entity with multifaceted applications across various domains of scientific research. Its unique structure and versatile functional groups make it an indispensable tool in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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